1H-Indazol-7-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-7-yl trifluoromethanesulfonate is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an indazole core, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties .
Vorbereitungsmethoden
The synthesis of 1H-Indazol-7-yl trifluoromethanesulfonate typically involves the formation of the indazole core followed by the introduction of the trifluoromethanesulfonate group. One common method for synthesizing indazoles is through the cyclization of ortho-substituted benzylidenehydrazines. This can be achieved using various starting materials such as ortho-fluorobenzaldehyde and hydrazine . The trifluoromethanesulfonate group can then be introduced using trifluoromethanesulfonic anhydride under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize byproducts .
Analyse Chemischer Reaktionen
1H-Indazol-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indazole core can participate in oxidation and reduction reactions, often mediated by metal catalysts.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include metal catalysts like copper(II) acetate and oxidizing agents such as oxygen . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-7-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indazol-7-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The indazole core can bind to specific enzymes or receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound’s reactivity and binding affinity by acting as an electron-withdrawing group . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
1H-Indazol-7-yl trifluoromethanesulfonate can be compared to other indazole derivatives such as:
1H-Indazole: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and biological activity.
2H-Indazole: A tautomer of 1H-Indazole with different stability and reactivity.
Indazole-3-carboxamide: Known for its anticancer activity but lacks the electron-withdrawing trifluoromethanesulfonate group.
Eigenschaften
Molekularformel |
C8H5F3N2O3S |
---|---|
Molekulargewicht |
266.20 g/mol |
IUPAC-Name |
1H-indazol-7-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |
InChI-Schlüssel |
NMNSIXPNRMMDKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.